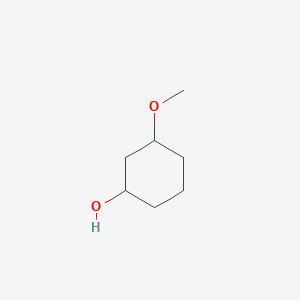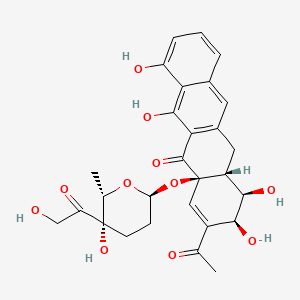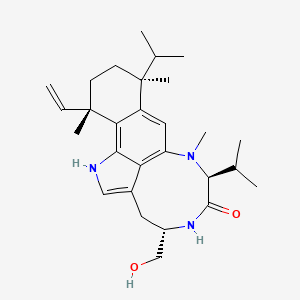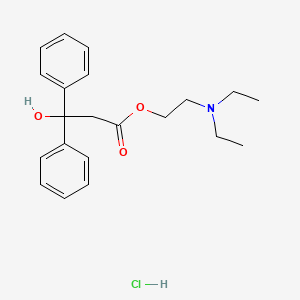
Diethylaminoethyl diphenylhydroxypropionate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaminoethyl diphenylhydroxypropionate hydrochloride is a diarylmethane.
Wissenschaftliche Forschungsanwendungen
Serotonin1A-Receptor Antagonism and Psychostimulant Properties
- Research Context : Diethylpropion (1-phenyl-2-diethylamine-1-propanone hydrochloride) has been studied for its effects on the serotonergic (5-HT) system, particularly in relation to its psychostimulant properties. This research focused on its acute behavioral effects in marmosets, exploring the role of the 5-HT1A-receptor in these effects (Mello et al., 2005).
Muscarinic Receptor Antagonism and Cholinesterase Inhibition
- Research Context : Research on "binary prodrugs" like carbaphens, derivatives of the muscarinic receptor antagonist aprophen, have led to the development of compounds that not only retain muscarinic receptor antagonist properties but also preferentially inhibit butyrylcholinesterase over acetylcholinesterase. This highlights the potential for using such compounds in treating organophosphorus intoxication (Leader et al., 2002).
Use in Obesity Treatment and Cardiovascular Safety
- Research Context : A study on diethylpropion in treating obesity focused on its long-term efficacy and cardiovascular safety. This randomized, double-blind, placebo-controlled trial underlined the significance of considering safety aspects, especially in cardiovascular and psychiatric domains, when using such compounds (Cercato et al., 2004).
Inhibition of Cytochrome P-450 and Reduced Immunotoxicity
- Research Context : The inhibition of cytochrome P-450 by compounds like 2-diethylaminoethyl-2,2-diphenylpropylacetate has been shown to reduce the immunotoxicity of chlorinated carbohydrates. This has implications for acute poisoning treatment and understanding the role of biotransformation in toxicity (Zabrodskii et al., 2006).
Chemical Synthesis and Drug Development
- Research Context : The synthesis and characterization of compounds like diethylaminoethyl 2,4-dichlorophenyloxyacetate, and its inhibitory effects on plant growth, open avenues for agricultural applications and potential drug development (Wan Zheng-kai, 2010).
Vasorelaxant Effects and Cardiovascular Implications
- Research Context : Studies have also explored the immediate vascular effects of amfepramone (diethylpropion), particularly its vasorelaxant effects on rat aortic rings. Understanding these mechanisms is crucial for assessing cardiovascular risks associated with the drug (López-Canales et al., 2015).
Anti-Inflammatory Activity
- Research Context : The anti-inflammatory activity of certain derivatives of diethylaminoethyl compounds has been observed, indicating potential therapeutic applications for conditions involving inflammation (Agababyan et al., 2005).
Lidocaine Derivatives and Pain Management
- Research Context : Lidocaine, structurally related to diethylaminoethyl compounds, has extensive applications in pain management. Its various forms, such as hydrochloride monohydrate, and their structures and applications, have been reviewed, indicating the breadth of uses for such compounds in medicine (Tsitsishvili & Amirkhanashvili, 2022).
Eigenschaften
CAS-Nummer |
53421-38-8 |
|---|---|
Produktname |
Diethylaminoethyl diphenylhydroxypropionate hydrochloride |
Molekularformel |
C21H28ClNO3 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H |
InChI-Schlüssel |
AABXRENNINHJOR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Kanonische SMILES |
CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Andere CAS-Nummern |
53421-38-8 |
Synonyme |
3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



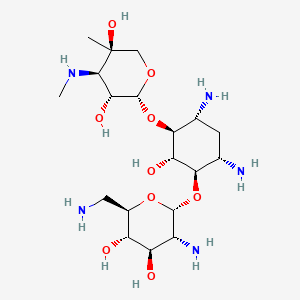
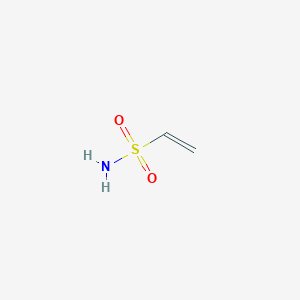
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)

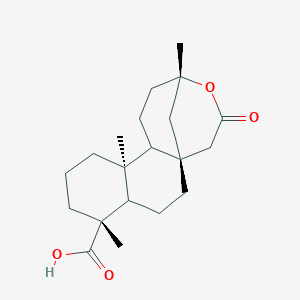
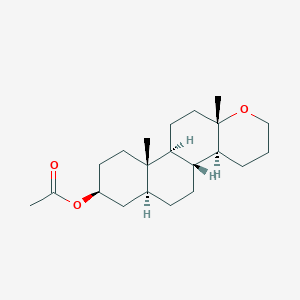
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)
